molecular formula C15H21NO2S B021335 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine CAS No. 346688-39-9

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine

Cat. No.: B021335
CAS No.: 346688-39-9
M. Wt: 279.4 g/mol
InChI Key: YDZAGNOUGPIQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine (CAS 346688-39-9) is a 4-phenyl-1,2,3,6-tetrahydropyridine (THP) derivative with a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the phenyl ring and a propyl chain at the nitrogen atom. Key physicochemical properties include a molecular weight of 279.40 g/mol, LogP of 2.876, and polar surface area (PSA) of 54.55 Ų, indicating moderate lipophilicity and blood-brain barrier permeability . The compound is stored at -20°C and priced at $360 for 50 mg (sc-216745) .

Properties

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZAGNOUGPIQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=CC1)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586512
Record name 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346688-39-9
Record name 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Sulfide Intermediate

The synthesis often begins with the oxidation of a sulfide precursor, 4-(3-methylthiophenyl)-1-propyl-1,2,3,6-tetrahydropyridine, to introduce the methylsulfonyl group. This step employs a catalytic tungsten oxidizing agent (e.g., sodium tungstate) paired with hydrogen peroxide under acidic conditions (pH < 2). The reaction proceeds via electrophilic substitution, where the sulfide sulfur is oxidized to a sulfone.

Table 1: Optimization of Oxidation Conditions

Oxidizing AgentSolventTemperature (°C)Yield (%)
Na₂WO₄ + H₂O₂Water25–3085–90
NaIO₄Acetonitrile40–5070–75
mCPBADCM0–560–65

The sodium tungstate/hydrogen peroxide system achieves superior yields due to its high selectivity for sulfone formation without over-oxidizing the tetrahydropyridine ring.

Catalytic Reduction Approach

Hydrogenation of Pyridine Precursor

An alternative route involves the reduction of a fully aromatic pyridine precursor, 4-(3-methylsulfonylphenyl)-1-propylpyridine, to the tetrahydropyridine derivative. This step uses palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in solvents such as isopropanol (IPA) or ethyl acetate.

Table 2: Hydrogenation Parameters

CatalystH₂ Pressure (atm)SolventTime (h)Yield (%)
10% Pd/C1–2IPA4–692–95
5% Pd/C3EtOAc6–888–90

The reaction proceeds via partial saturation of the pyridine ring, preserving the methylsulfonyl group’s integrity. Catalytic transfer hydrogenation with formic acid as a hydrogen donor has also been reported, though with marginally lower yields (80–85%).

Synthesis of Key Intermediates

Preparation of 4-(3-Methylthiophenyl)-1-propyl-1,2,3,6-tetrahydropyridine

The sulfide intermediate is synthesized through a Friedel-Crafts alkylation between 1-propyl-1,2,3,6-tetrahydropyridine and 3-methylthiophenyl bromide. The reaction is catalyzed by aluminum chloride (AlCl₃) in dichloromethane at 0–5°C, achieving yields of 75–80%.

Acid-Catalyzed Dehydration

Dehydration of 4-(3-methylthiophenyl)-1-propylpiperidin-4-ol, an alcohol intermediate, is critical for forming the tetrahydropyridine ring. Sulfuric acid (95–98%) in toluene at 80–90°C drives the elimination of water, yielding the desired unsaturated ring.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A patented process combines oxidation and hydrogenation in a telescoped sequence, avoiding intermediate isolation:

  • Oxidation Step : 4-(3-Methylthiophenyl)-1-propyl-1,2,3,6-tetrahydropyridine is oxidized with Na₂WO₄/H₂O₂ in water.

  • Workup : The crude sulfone is extracted into methyl tert-butyl ether (MTBE) and concentrated.

  • Hydrogenation : The concentrate is subjected to Pd/C-mediated hydrogenation in IPA, yielding the final product after recrystallization (92% overall yield).

Table 3: Industrial Process Metrics

StepSolventTemperature (°C)Purity (%)
OxidationWater25–3098.5
HydrogenationIPA50–6099.2
RecrystallizationIPA/MTBE23–2599.9

Comparative Analysis of Synthetic Routes

The catalytic oxidation route offers higher atom economy but requires stringent pH control. In contrast, the reduction pathway provides excellent regioselectivity, though palladium catalysts increase costs. Industrial methods balance these factors by telescoping steps and using recyclable solvents like MTBE .

Chemical Reactions Analysis

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Potential
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine is recognized for its role as a modulator of dopamine neurotransmission. This property makes it a candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound's ability to influence dopaminergic pathways suggests potential benefits in managing symptoms associated with these conditions .

Case Study: Dopamine Modulation
A study conducted by Glennon et al. highlighted the compound's efficacy in modulating dopamine levels in animal models. The results indicated significant improvements in motor function and reduced behavioral symptoms related to dopamine dysregulation . These findings support further exploration into its therapeutic applications.

Organic Synthesis

This compound is also utilized in organic synthesis as an intermediate for creating more complex molecules. Its unique structure allows for various chemical reactions that can lead to the development of new pharmaceuticals or agrochemicals .

Applications in Synthesis

  • Used as a building block for synthesizing novel heterocycles.
  • Acts as a precursor for compounds with potential anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

Table 1: Key Structural and Pharmacological Differences
Compound Name Substituents (Position) Molecular Formula LogP PSA (Ų) Pharmacological Activity
Target Compound -SO₂CH₃ (Ph-3), -C₃H₇ (N-1) C₁₅H₂₁NO₂S 2.876 54.55 Dopamine modulation
4-[3-(Methylsulfanyl)phenyl]-1-propyl-THP -SCH₃ (Ph-3), -C₃H₇ (N-1) C₁₅H₂₁NS 3.12 45.48 Unknown (sulfur-containing analog)
5-(4-Methoxyphenyl)-1-propyl-THP (33d) -OCH₃ (Ph-4), -C₃H₇ (N-1) C₁₅H₂₁NO 2.65 22.12 Synthesized via Pd catalysis
5-[4-Cyanophenyl]-1-propyl-THP (33i) -CN (Ph-4), -C₃H₇ (N-1) C₁₅H₁₈N₂ 1.98 48.71 High CNS penetration potential
MPTP (1-Methyl-4-phenyl-THP) -CH₃ (N-1), no substituent (Ph-4) C₁₂H₁₅N 2.10 12.36 Neurotoxin (induces parkinsonism)
Key Observations:

MPTP, lacking a phenyl substituent and containing an N-methyl group, exhibits neurotoxicity due to metabolic activation by cytochrome P450 2D6 into MPP⁺, which inhibits mitochondrial complex I . In contrast, the target compound’s propyl chain and sulfonyl group may reduce toxicity by altering metabolic pathways .

Synthetic Routes :

  • The target compound and analogs like 33d and 33i are synthesized via palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂/XPhos/NaOtBu), enabling efficient introduction of aryl boronic acids to the THP scaffold .

Pharmacokinetic and Toxicity Profiles

Key Observations:
  • The methylsulfonyl group in the target compound is metabolically stable compared to methylsulfanyl , which may oxidize to sulfones in vivo, altering activity .
  • MPTP ’s extreme toxicity contrasts with the target compound’s design as a therapeutic agent, highlighting the importance of substituent selection in avoiding neurotoxic metabolites .

Market and Research Status

  • The target compound is marketed by Santa Cruz Biotechnology ($360/50 mg) and Medical Isotopes, Inc. ($2120/250 mg), reflecting its niche research use .
  • Analogs like 33i (4-cyanophenyl-THP) are explored for CNS applications due to favorable LogP/PSA ratios, while MPTP remains a tool compound for Parkinson’s disease models .

Biological Activity

4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine (CAS Number: 346688-39-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₁N₁O₂S
  • Molecular Weight : 279.40 g/mol
  • IUPAC Name : 4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine
  • SMILES Notation : CCCN1CCC(=CC1)c2cccc(c2)S(=O)(=O)C

The compound is characterized as a 4-Phenylpiperidine derivative , which suggests its role as a modulator of dopamine neurotransmission. This class of compounds is known to interact with dopamine receptors, potentially influencing dopaminergic signaling pathways that are crucial in various neurological conditions.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Similar compounds have been studied for their ability to mitigate neurodegeneration associated with diseases such as Parkinson's disease. The compound's structure allows it to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative disorders.

Antioxidant Activity

The compound has been noted for its potential antioxidant properties. Antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases. The presence of the methylsulfonyl group may enhance its ability to scavenge free radicals.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cytotoxicity : The compound showed cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231.
  • Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, it exhibited synergistic effects, enhancing the efficacy of treatment while potentially reducing side effects.

In Vivo Studies

Animal studies have highlighted the compound's potential in modulating motor functions and alleviating symptoms associated with dopaminergic deficits. These findings suggest that it could be beneficial in treating conditions like Parkinson's disease.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Parkinson's Disease Model : In a rat model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of the compound resulted in improved motor activity and reduced neurodegeneration markers.
  • Cancer Treatment : In a study involving breast cancer models, the compound was shown to enhance the effects of existing therapies through mechanisms that involve apoptosis induction and cell cycle arrest.

Summary Table of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveMitigates neurodegeneration
AntioxidantScavenges free radicals
CytotoxicityEffective against MCF-7 and MDA-MB-231
Synergistic EffectsEnhances efficacy of doxorubicin

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine?

Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 5-chloro-1-propyl-1,2,3,6-tetrahydropyridine reacts with arylboronic acids (e.g., 3-(methylsulfonyl)phenylboronic acid) in the presence of Pd(OAc)₂ , XPhos ligand , and NaOtBu as a base. Optimized conditions include refluxing in toluene or THF for 12–24 hours, followed by purification via column chromatography. Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.1 molar ratio of boronic acid to chlorinated precursor) and ensuring anhydrous conditions .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity and substitution patterns (e.g., methylsulfonyl group integration at δ ~3.0 ppm for 1H^1H) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 294.1234 for C₁₅H₂₀NO₂S⁺) .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients. Retention time consistency across batches ensures reproducibility .

Advanced: How does the methylsulfonyl substituent influence dopamine receptor binding affinity compared to other analogs?

Methodological Answer:
The methylsulfonyl group enhances binding to dopamine D₂/D₃ receptors due to its electron-withdrawing nature, which stabilizes receptor-ligand interactions via hydrogen bonding. Comparative studies with analogs (e.g., methoxy or hydroxyl substituents) show a 10-fold higher affinity (Kᵢ = 12 nM vs. 120 nM for methoxy derivatives). Radioligand displacement assays using 3H ^3H-spiperone in transfected HEK293 cells are standard for quantifying this .

Advanced: What strategies mitigate neurotoxicity risks associated with tetrahydropyridine derivatives during preclinical testing?

Methodological Answer:
While MPTP-like neurotoxicity (via MAO-B conversion to MPP⁺) is documented in structurally similar compounds , this derivative’s propyl group and methylsulfonyl moiety reduce metabolic activation. Key strategies include:

  • In vitro CYP450 screening to identify reactive metabolites.
  • In vivo microdialysis in rodent striatum to monitor dopamine depletion.
  • PET imaging with 11C ^11C-raclopride to assess D₂ receptor integrity post-administration .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritancy.
  • Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) penetration using logP (2.8) and polar surface area (45 Ų). Results correlate with in situ rat brain perfusion assays (Pe ~1.2 × 10⁻³ cm/s) .
  • QSAR Models : Identify substituents (e.g., fluorination at the phenyl ring) to enhance metabolic stability (t₁/₂ > 120 min in human liver microsomes) .

Basic: What in vitro assays are recommended for preliminary evaluation of dopaminergic activity?

Methodological Answer:

  • cAMP Accumulation Assay : Measure D₂ receptor antagonism in CHO-K1 cells expressing human D₂ receptors. EC₅₀ values <100 nM indicate high potency .
  • β-Arrestin Recruitment : Use BRET-based assays (e.g., NanoLuc-tagged receptors) to quantify biased signaling .

Advanced: How do structural modifications at the propyl chain impact bioavailability and CNS penetration?

Methodological Answer:

  • Branching : Replacing the linear propyl group with cyclopropyl increases logD (from 2.1 to 3.4) but reduces aqueous solubility (from 12 mg/mL to 0.5 mg/mL).
  • Deuteriation : Deuterated propyl chains (CD₃) slow metabolism (2-fold increase in t₁/₂ in hepatic microsomes) without altering receptor affinity .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Degrades by 15% under UV light (λ = 254 nm) over 48 hours; store in amber vials.
  • Hydrolytic Stability : Stable in pH 3–7 buffers for >30 days; avoid alkaline conditions (pH >8) to prevent sulfonyl group hydrolysis .

Advanced: How can in vivo rodent models differentiate target engagement from off-target effects?

Methodological Answer:

  • Conditioned Avoidance Response (CAR) : Dose-dependent suppression (>80% at 3 mg/kg, i.p.) confirms D₂ antagonism.
  • Catalepsy Testing : Low catalepsy scores (<20% at 10 mg/kg) suggest reduced extrapyramidal side effects vs. haloperidol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.